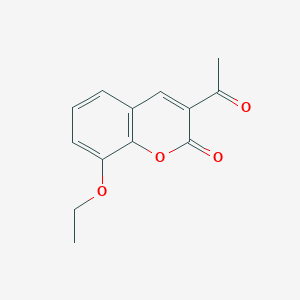

3-Acetyl-8-ethoxychromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-8-ethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-3-16-11-6-4-5-9-7-10(8(2)14)13(15)17-12(9)11/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICQMZDINLBQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Acetyl 8 Ethoxychromen 2 One

Historical and Contemporary Synthetic Routes to Chromen-2-one Core Structures

The construction of the fundamental chromen-2-one (coumarin) ring system has been achieved through several named reactions, which have been refined over the years. Historically, the Pechmann condensation , first reported in 1883, has been a cornerstone, typically involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. The Perkin reaction (1868) offers another classical route, involving the condensation of a salicylaldehyde (B1680747) with an acid anhydride (B1165640) and its corresponding salt.

Other established methods include the Knoevenagel condensation , which utilizes an active methylene (B1212753) compound and a salicylaldehyde, the Wittig reaction , and the Claisen rearrangement . These foundational methods have been the bedrock for synthesizing a vast array of coumarin (B35378) derivatives.

Contemporary synthetic chemistry has introduced a variety of new catalysts and reaction conditions to improve the efficiency, selectivity, and environmental footprint of coumarin synthesis. Modern approaches often employ heterogeneous catalysts, such as zeolites and functionalized nanoparticles, which facilitate easier product purification and catalyst recycling. The use of microwave irradiation and ultrasound has also gained prominence, often leading to significantly reduced reaction times and improved yields. Furthermore, palladium-catalyzed reactions, such as oxidative cyclocarbonylation of 2-vinylphenols, have emerged as powerful tools for constructing the coumarin core under mild conditions.

Targeted Synthesis of 3-Acetyl-8-ethoxychromen-2-one

The targeted synthesis of this compound primarily relies on the principles of the Knoevenagel condensation, a versatile and widely used method for C-C bond formation.

Knoevenagel Condensation and Related Approaches

The most direct and commonly employed method for synthesizing this compound is the Knoevenagel condensation of 3-ethoxysalicylaldehyde (B1293910) with ethyl acetoacetate (B1235776). This reaction is typically catalyzed by a weak base, such as piperidine (B6355638), and is often carried out in a protic solvent like ethanol (B145695).

The reaction proceeds by the condensation of the active methylene group of ethyl acetoacetate with the aldehyde group of 3-ethoxysalicylaldehyde, followed by an intramolecular cyclization (transesterification) to form the lactone ring of the coumarin.

For the synthesis of the closely related, unsubstituted 3-acetylcoumarin (B160212), a variety of catalytic systems have been explored, providing insights applicable to the synthesis of the 8-ethoxy derivative. These include:

| Catalyst/Conditions | Reactants | Yield (%) | Reference |

| Piperidine in Ethanol | Salicylaldehyde, Ethyl acetoacetate | 96% | |

| Cellulose (B213188) Sulfonic Acid (CSA), Solvent-free | Salicylaldehyde, Ethyl acetoacetate | 88% | |

| L-proline in [bmim]BF4 | Salicylaldehyde, Ethyl acetoacetate | Good yields | |

| Nano MgFe2O4, Ultrasound, Solvent-free | Salicylaldehyde, Ethyl acetoacetate | 63-73% |

Mechanistic Pathways of Formation

The formation of this compound via the Knoevenagel condensation follows a well-established mechanistic pathway. The reaction is initiated by the deprotonation of the active methylene group (the α-carbon) of ethyl acetoacetate by a basic catalyst, such as piperidine, to form a resonance-stabilized enolate.

This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-ethoxysalicylaldehyde. This results in the formation of an aldol-type addition product. Subsequently, this intermediate undergoes dehydration to yield an unsaturated intermediate. The final step involves an intramolecular transesterification, where the phenolic hydroxyl group attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable, six-membered lactone ring characteristic of the coumarin scaffold. The presence of two electron-withdrawing groups (the acetyl and ester groups) on the methylene carbon of ethyl acetoacetate is crucial for the acidity of the α-protons, facilitating the initial deprotonation under weakly basic conditions.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and environmental impact. Key parameters for optimization include the choice of catalyst, solvent, and temperature.

Catalyst Selection: While piperidine is a traditional and effective catalyst, research into the synthesis of related coumarins has shown that other catalysts can offer advantages. For instance, solid acid catalysts like cellulose sulfonic acid have been shown to be effective under solvent-free conditions, simplifying workup procedures. Lewis acids and other basic catalysts, including L-proline and various metal oxides, have also been successfully employed in Knoevenagel condensations leading to coumarins, sometimes offering improved yields or milder reaction conditions. A comparative study on the Knoevenagel condensation between benzaldehyde (B42025) and ethyl acetoacetate showed that commercial NiO was a highly effective catalyst, highlighting the importance of catalyst surface properties.

Solvent Effects: Ethanol is a common solvent for this reaction, but solvent-free conditions are increasingly favored from a green chemistry perspective. Solvent-free reactions, often facilitated by microwave irradiation or grinding, can lead to shorter reaction times and reduced waste. The use of ionic liquids as recyclable reaction media has also been explored for the synthesis of 3-acetylcoumarins.

Temperature: The reaction is typically carried out under reflux in ethanol, but in solvent-free systems, the temperature can be a critical parameter to optimize. For example, in the DABCO-catalyzed synthesis of 3-aryl coumarins, the best yield was obtained at 180 °C under solvent-free conditions. Careful control of temperature is necessary to ensure efficient reaction rates without promoting side reactions or decomposition of the product.

Green Chemistry Principles in Synthesis

The synthesis of this compound can be made more environmentally benign by incorporating principles of green chemistry. Several strategies have been successfully applied to the synthesis of coumarins in general.

Solvent-Free Synthesis: A significant advancement is the move towards solvent-free reaction conditions. This approach, often coupled with microwave irradiation or the use of solid catalysts, eliminates the need for volatile and often hazardous organic solvents, thereby reducing waste and environmental impact. For instance, the synthesis of 3-substituted coumarins has been achieved with high yields using nano MgFe2O4 under solvent-free conditions with ultrasound irradiation.

Use of Greener Catalysts: The development and use of reusable and non-toxic catalysts is another key aspect of green coumarin synthesis. Biodegradable catalysts like chitosan (B1678972) and deep eutectic solvents have been employed successfully. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive.

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating. Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings.

By adopting these green chemistry principles, the synthesis of this compound and other coumarin derivatives can be performed in a more sustainable and environmentally responsible manner.

Derivatization Strategies for this compound

The 3-acetyl group and the coumarin scaffold of this compound offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

A key synthetic handle is the acetyl group. The methyl group of the acetyl moiety is susceptible to halogenation, particularly bromination. Treatment of this compound with bromine in acetic acid yields the corresponding ω-bromo-8-ethoxy-3-acetylcoumarin. This bromoacetyl derivative is a versatile intermediate for the synthesis of various heterocyclic systems through reactions with nucleophiles. For example, it can be reacted with:

o-phenylenediamine (B120857) to form quinoxaline (B1680401) derivatives.

2-aminopyridine to produce chromenopyridopyrimidine derivatives.

Thiourea (B124793) derivatives to yield thiazole (B1198619) derivatives.

The carbonyl group of the acetyl moiety can also undergo condensation reactions. For instance, condensation with thiosemicarbazide (B42300) affords an ethylidenehydrazinecarbothioamide, which can be further cyclized to form thiazolidin-4-one derivatives. Reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) results in the formation of a β-chloroacroline derivative. Furthermore, the acetyl group can participate in Claisen-Schmidt (crossed-aldol) condensations with various aldehydes.

The coumarin ring itself can also be a site for derivatization, although the acetyl group is generally more reactive for the transformations described. The following table summarizes some of the reported derivatization reactions starting from this compound and its bromo-derivative:

| Starting Material | Reagent(s) | Product Type | Reference |

| This compound | Thiosemicarbazide | Ethylidenehydrazinecarbothioamide | |

| This compound | DMF/POCl3 | β-chloroacroline derivative | |

| This compound | Malononitrile (B47326) | Benzo[c]chromone derivative | |

| 3-(2-bromoacetyl)-8-ethoxycoumarin | o-phenylenediamine | Quinoxaline derivative | |

| 3-(2-bromoacetyl)-8-ethoxycoumarin | 2-aminopyridine | Chromenopyridopyrimidine derivative | |

| 3-(2-bromoacetyl)-8-ethoxycoumarin | Thiourea | Thiazole derivative |

These derivatization strategies highlight the utility of this compound as a versatile building block in synthetic organic chemistry.

Chemical Modifications at the Acetyl Moiety

The acetyl group at the C-3 position is a primary site for chemical modification, serving as a synthetic handle to introduce further complexity and construct novel heterocyclic systems. researchgate.net The methyl group of the acetyl moiety is particularly reactive due to its α-position to the carbonyl, making it susceptible to halogenation and various condensation reactions. researchgate.net

A key transformation is the α-halogenation of the acetyl group. For instance, the bromination of 3-acetyl-8-ethoxycoumarin (3 ) in acetic acid yields 3-(2-bromoacetyl)-8-ethoxycoumarin (4 ). researchgate.netmdpi.com This bromo-derivative is a highly valuable intermediate due to the lability of the bromine atom, which makes it an excellent electrophile for subsequent reactions with various nucleophiles. nih.gov

This reactivity is demonstrated in the synthesis of diverse heterocyclic structures. The reaction of 3-(2-bromoacetyl)-8-ethoxycoumarin (4 ) with o-phenylenediamine leads to the formation of a quinoxaline derivative, 3-(quinoxalin-2-yl)-8-ethoxycoumarin hydrobromide (11 ). researchgate.netmdpi.com Similarly, condensation with thiourea derivatives can produce thiazole-substituted coumarins. researchgate.netmdpi.com

The carbonyl group of the acetyl moiety also participates in characteristic reactions. Condensation of 3-acetyl-8-ethoxycoumarin (3 ) with thiosemicarbazide results in the formation of the corresponding ethylidenehydrazinecarbothioamide derivative (5 ), which can be further cyclized to generate thiazolidin-4-ones. researchgate.netmdpi.com

| Precursor | Reagent(s) | Product(s) | Reaction Type | Reference(s) |

| This compound | Bromine/Acetic Acid | 3-(2-Bromoacetyl)-8-ethoxycoumarin | α-Halogenation | researchgate.netmdpi.com |

| This compound | Thiosemicarbazide | 2-[1-(8-ethoxycoumarin-3-yl)ethylidene]hydrazinecarbothioamide | Condensation | researchgate.netmdpi.com |

| 3-(2-Bromoacetyl)-8-ethoxycoumarin | o-Phenylenediamine | 3-(Quinoxalin-2-yl)-8-ethoxycoumarin hydrobromide | Cyclocondensation | researchgate.netmdpi.com |

| 3-(2-Bromoacetyl)-8-ethoxycoumarin | 2-Aminopyridine | 4-Ethoxychromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-(7H)-one | Cyclocondensation | researchgate.netmdpi.com |

Substituent Effects and Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing the benzene (B151609) ring of the coumarin scaffold. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of such reactions on this compound is governed by the electronic effects of the existing substituents: the 8-ethoxy group and the 3-acetyl group, along with the deactivating effect of the fused lactone ring. wikipedia.org

The 8-ethoxy group is a powerful activating group due to the lone pairs on the oxygen atom, which can be donated to the aromatic ring through resonance (+R effect). nih.gov This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. As an ortho, para-director, the ethoxy group directs incoming electrophiles to the C7 (ortho) and C5 (para) positions. wikipedia.org

Conversely, the 3-acetyl group is a deactivating group. Its carbonyl function withdraws electron density from the coumarin system through resonance (-R effect), making the ring less reactive towards electrophiles. nih.gov This group acts as a meta-director relative to its position on the pyrone ring, but its influence on the fused benzene ring is primarily deactivating.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| -OCH2CH3 (Ethoxy) | C8 | +R, -I (Resonance Donating) | Activating | Ortho, Para (to C7, C5) |

| -COCH3 (Acetyl) | C3 | -R, -I (Resonance Withdrawing) | Deactivating | Meta (to C2, C4) |

| Lactone Ring | Fused | -R, -I (Resonance Withdrawing) | Deactivating | N/A |

Predicted Regioselectivity: C5 (para to ethoxy) and C7 (ortho to ethoxy) are the most favored positions for electrophilic attack.

Nucleophilic Attack and Addition Reactions on the Chromen-2-one Scaffold

The coumarin nucleus possesses distinct electrophilic centers that are susceptible to nucleophilic attack. acgpubs.org The C4 position, being part of an α,β-unsaturated system (a Michael acceptor), and the C2 carbonyl carbon of the lactone are the primary sites for such reactions. researchgate.netacgpubs.org

Nucleophilic addition to the C4 position is a well-documented reaction pathway for 3-substituted coumarins. researchgate.net This reactivity is exemplified in the complex reaction of 3-(2-bromoacetyl)-8-ethoxycoumarin (4 ) with 2-aminopyridine. The reaction proceeds through an initial nucleophilic attack, but the final product, a chromenopyridopyrimidine derivative (12 ), involves a subsequent addition of the exonucleophilic nitrogen atom to the C4 position of the coumarin ring, followed by further transformation. researchgate.netnih.gov This highlights the susceptibility of the C4 position to intramolecular nucleophilic attack, leading to the formation of fused ring systems.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions represent a powerful and modern strategy for the functionalization of heterocyclic compounds, including coumarins. nih.govresearchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the precise formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl moieties, respectively. researchgate.net

While specific applications of these reactions starting directly from this compound are not extensively detailed, the methodology is broadly applicable to the coumarin scaffold. nih.gov The successful application of these reactions requires a precursor bearing a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf), on the aromatic ring.

Based on the regioselectivity discussed in section 2.3.2, it is synthetically feasible to first introduce a halogen at the C5 or C7 position of this compound via electrophilic aromatic substitution. This halogenated derivative could then serve as a substrate in various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid could be used to synthesize a 5- or 7-aryl-substituted derivative, significantly expanding the structural diversity accessible from the parent compound.

| Coupling Reaction | Reagents | Bond Formed | Potential Application on Coumarin Scaffold |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid, Pd catalyst, Base | C(sp²)-C(sp²) | Arylation/Vinylation at C5 or C7 |

| Heck | Alkene, Pd catalyst, Base | C(sp²)-C(sp²) | Vinylation at C5 or C7 |

| Sonogashira | Terminal Alkyne, Pd/Cu catalyst, Base | C(sp²)-C(sp) | Alkynylation at C5 or C7 |

Advanced Spectroscopic and Crystallographic Elucidation of 3 Acetyl 8 Ethoxychromen 2 One and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. hebmu.edu.cnshd.org.rs One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of protons and carbons. However, for a complete and unambiguous assignment, multi-dimensional NMR techniques are required. shd.org.rsresearchgate.net

Two-dimensional (2D) NMR experiments provide correlation data that reveal connectivity between different nuclei, which is crucial for assembling the molecular puzzle. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For 3-Acetyl-8-ethoxychromen-2-one, a COSY spectrum would show correlations between the protons of the ethoxy group (the -CH₂- and -CH₃ protons) and among the protons on the aromatic ring, helping to trace the connectivity within these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J coupling). sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each C-H bond in this compound, from the acetyl methyl group to the aromatic C-H bonds, would appear as a distinct cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J). youtube.comsdsu.edu This is critical for connecting different fragments of the molecule. For instance, HMBC would show correlations from the H-4 proton to the carbonyl carbons of the lactone (C-2) and the acetyl group (C-11), as well as to C-5 and C-10, thus confirming the position of the acetyl group and the connectivity of the pyrone ring to the benzene (B151609) ring. Similarly, correlations from the ethoxy -CH₂- protons to C-8 would confirm the substituent's location.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity (typically within 5 Å). harvard.eduyoutube.com This is particularly useful for determining stereochemistry and conformation. In this compound, a NOESY spectrum could show correlations between the H-4 proton and the acetyl methyl protons, providing insight into the preferred rotational conformation of the acetyl group relative to the coumarin (B35378) plane. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on known data for similar coumarin derivatives.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 2 | - | ~159.0 | - |

| 3 | - | ~128.0 | - |

| 4 | ~8.5 (s) | ~148.0 | C-2, C-5, C-10, C-11, C-12 |

| 5 | ~7.3 (d) | ~120.0 | C-4, C-7, C-10 |

| 6 | ~7.2 (t) | ~125.0 | C-8, C-10 |

| 7 | ~7.1 (d) | ~115.0 | C-5, C-8, C-9 |

| 8 | - | ~147.0 | - |

| 9 | - | ~145.0 | - |

| 10 | - | ~118.0 | - |

| 11 (Acetyl C=O) | - | ~195.0 | - |

| 12 (Acetyl CH₃) | ~2.7 (s) | ~30.0 | C-3, C-11 |

| 13 (Ethoxy O-CH₂) | ~4.2 (q) | ~65.0 | C-8, C-14 |

| 14 (Ethoxy CH₃) | ~1.5 (t) | ~15.0 | C-13 |

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and behavior of molecules in the solid phase. This is particularly relevant for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. acs.org For coumarin derivatives, which are known to exhibit polymorphism, ssNMR can distinguish between different crystalline forms (polymorphs) and amorphous material. By analyzing parameters such as chemical shift anisotropy and cross-polarization magic-angle spinning (CP-MAS) spectra, ssNMR can reveal subtle differences in molecular conformation and packing arrangements that are averaged out in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision (typically to four decimal places). msu.edu This accuracy allows for the unambiguous determination of a compound's elemental composition, a critical step in its characterization. msu.edu For this compound (C₁₃H₁₂O₄), HRMS can confirm this molecular formula by matching the experimentally measured mass to the theoretical exact mass.

Beyond molecular formula confirmation, HRMS is used to analyze fragmentation patterns. nih.gov Under techniques like electron ionization (EI), the molecule breaks apart in a predictable manner, providing a "fingerprint" that further corroborates the proposed structure. Common fragmentation pathways for coumarins involve the loss of substituents and cleavage of the lactone ring. For this compound, key fragmentation steps would likely include:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the C(3)-C(11) bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

Loss of the ethoxy group: Fragmentation can occur via the loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) from the ethoxy substituent at C-8.

Retro-Diels-Alder (RDA) reaction: Cleavage of the pyrone ring is a characteristic fragmentation pattern for the coumarin core.

Table 2: Predicted HRMS Data and Fragmentation for this compound (C₁₃H₁₂O₄)

| Ion | Formula | Calculated Exact Mass (m/z) | Proposed Identity/Loss |

|---|---|---|---|

| [M]⁺• | C₁₃H₁₂O₄ | 232.0736 | Molecular Ion |

| [M - CH₃]⁺ | C₁₂H₉O₄ | 217.0501 | Loss of methyl radical from acetyl |

| [M - C₂H₅]⁺ | C₁₁H₇O₄ | 203.0344 | Loss of ethyl radical from ethoxy |

| [M - COCH₃]⁺ | C₁₁H₉O₃ | 189.0552 | Loss of acetyl radical |

| [M - C₂H₄O]⁺• | C₁₁H₈O₃ | 188.0473 | Loss of acetyl group as ketene |

Single-Crystal X-Ray Diffraction for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. asianpubs.orgresearchgate.net This technique reveals the exact three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular connectivity and providing insights into the solid-state conformation. acs.orgscispace.com Although a specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related compounds like 3-acetylcoumarin (B160212) and 3-acetyl-8-methoxy-2H-chromen-2-one allows for a robust prediction of its solid-state features. acs.orgnih.gov The coumarin ring system is expected to be nearly planar. nih.gov

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. mdpi.com In coumarin derivatives, weak C-H···O hydrogen bonds are common and play a significant role in stabilizing the crystal lattice. iucr.orgresearchgate.net For this compound, C-H···O interactions are expected between the aromatic C-H donors and the oxygen acceptors of the lactone carbonyl, acetyl carbonyl, and ethoxy groups. researchgate.net

X-ray crystallography provides a static snapshot of the molecule's conformation in the solid state. researchgate.net Key conformational features for this compound include the orientation of the acetyl and ethoxy groups relative to the coumarin ring. Studies on analogous structures show that the acetyl and methoxy (B1213986) groups are often nearly coplanar with the coumarin ring system, which suggests a similar preference for the acetyl and ethoxy groups in the target compound to maximize conjugation and minimize steric hindrance. nih.gov The ethoxy group's conformation (the C8-O-C13-C14 torsion angle) and the acetyl group's orientation (the C2-C3-C11-O11 torsion angle) are precisely determined, providing crucial data for understanding solid-state properties and for computational modeling studies.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Dynamics

Analysis of closely related compounds, such as 3-acetylcoumarin and its derivatives, provides a solid foundation for assigning the vibrational modes of this compound. nih.govresearchgate.net The primary vibrational bands of interest are associated with the carbonyl groups of the pyrone ring and the acetyl substituent, the C-O bonds of the lactone and ethoxy group, and the vibrations of the aromatic ring.

The two carbonyl groups (C=O) are particularly diagnostic. The lactone carbonyl typically appears at a higher frequency compared to the acetyl carbonyl due to the ring strain and electronic environment. In the related compound 3-acetylcoumarin, the difference in frequency between the two carbonyl groups is approximately 50 cm⁻¹, a phenomenon attributed to conjugation effects. nih.gov A similar separation is expected for the title compound. The IR spectrum of 3-acetyl-8-methoxy-2H-chromen-2-one, a close structural analog, shows distinct peaks for the lactone (OC=O) and acetyl (C=O) carbonyls at 1727 cm⁻¹ and 1682 cm⁻¹, respectively. nih.gov

The ethoxy group introduces characteristic vibrations, including C-H stretching and bending modes from the ethyl chain and the C-O stretching of the ether linkage. The aromatic ring exhibits characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching above 3000 cm⁻¹.

While specific molecular dynamics studies on this compound are not extensively reported, vibrational spectroscopy is a key tool for such investigations. Temperature-dependent or solvent-dependent spectral changes can reveal information about conformational flexibility, intermolecular interactions, and phase transitions.

The table below summarizes the expected key vibrational frequencies for this compound based on data from analogous coumarin structures. nih.govresearchgate.netnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| ν(C=O) Lactone | Pyrone ring | ~1730 - 1750 | FTIR, Raman |

| ν(C=O) Acetyl | Acetyl group | ~1680 - 1700 | FTIR, Raman |

| ν(C=C) Aromatic | Benzene ring | ~1450 - 1600 | FTIR, Raman |

| ν(C-O-C) Lactone | Pyrone ring | ~1200 - 1300 | FTIR |

| ν(C-O) Ether | Ethoxy group | ~1100 - 1280 | FTIR |

| ν(C-H) Aromatic | Benzene ring | ~3000 - 3100 | FTIR, Raman |

| ν(C-H) Aliphatic | Ethoxy & Acetyl groups | ~2850 - 3000 | FTIR, Raman |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a specialized set of techniques used to investigate the stereochemistry of chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

For a molecule to be chiroptically active, it must be chiral, meaning it is non-superimposable on its mirror image and lacks an improper axis of rotation (including a plane of symmetry and a center of inversion). The compound this compound, in its ground state as an isolated molecule, is achiral. It possesses a plane of symmetry that is coplanar with the coumarin ring system, and therefore it does not have enantiomers.

Consequently, this compound is optically inactive and will not produce a signal in CD or ORD spectroscopy. The application of these techniques for its stereochemical characterization is therefore not applicable.

However, it is important to note that the coumarin scaffold can be a component of larger, chiral molecular systems. researchgate.net Chiroptical properties can be induced in a coumarin derivative through several mechanisms:

Derivatization with a Chiral Auxiliary: If a chiral moiety, such as a sugar, amino acid, or another chiral molecule, is covalently attached to the this compound structure, the resulting conjugate would be chiral and thus exhibit a CD spectrum. researchgate.net

Formation of Chiral Supramolecular Assemblies: Achiral coumarin derivatives can self-assemble into ordered, helical aggregates that are chiral at the supramolecular level. These assemblies can display strong CD signals.

Incorporation into Inherently Chiral Structures: When the coumarin ring is fused into a larger, inherently chiral framework, such as a helicene, the resulting molecule exhibits significant chiroptical properties. acs.org

In these hypothetical scenarios, CD and ORD spectroscopy would become essential tools for determining the absolute configuration, studying conformational changes, and analyzing the structure of the induced chiral system.

Computational and Theoretical Chemistry of 3 Acetyl 8 Ethoxychromen 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and predict various properties like molecular geometry, vibrational frequencies, and electronic transitions. For 3-Acetyl-8-ethoxychromen-2-one, these calculations would provide a precise three-dimensional model of the molecule and a detailed map of its electron distribution.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, which is a function of just three spatial coordinates. This approach is computationally more efficient than many other high-level methods while often providing a high degree of accuracy.

A common combination of functional and basis set for organic molecules is B3LYP/6-31G. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) part is a hybrid functional that mixes exact Hartree-Fock exchange with exchange and correlation functionals from other sources. The 6-31G basis set describes how the atomic orbitals are represented mathematically.

For this compound, a DFT study using the B3LYP/6-31G* level of theory would be employed to:

Optimize Molecular Geometry: Determine the most stable 3D arrangement of atoms by finding the minimum energy conformation. This would yield precise data on bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the molecule's infrared (IR) spectrum, which corresponds to the vibrational modes of its chemical bonds.

Determine Electronic Properties: Calculate properties such as dipole moment, polarizability, and the distribution of atomic charges.

While no specific DFT data for this compound is published, studies on similar coumarins like Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate have successfully used this method to correlate theoretical data with experimental spectroscopic results (IR, NMR).

Table 1: Hypothetical Data from DFT (B3LYP/6-31G) Geometry Optimization of this compound.* (Note: This table is illustrative of the type of data that would be generated. No experimental or calculated values for this specific compound were found in the literature.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

|---|---|---|---|---|---|

| Bond Length | C2 | O1 | e.g., ~1.38 Å | ||

| Bond Length | C8 | O(ethoxy) | e.g., ~1.36 Å | ||

| Bond Angle | C3 | C4 | C4a | e.g., ~121° |

| Dihedral Angle | C(ethyl) | O(ethoxy) | C8 | C7 | e.g., ~178° |

Beyond DFT, other quantum chemical methods exist, broadly classified as ab initio and semi-empirical.

Ab Initio Methods: The term ab initio, meaning "from the beginning," refers to methods that solve the Schrödinger equation without using experimental data for simplification, relying only on fundamental physical constants. The Hartree-Fock (HF) method is the simplest ab initio method. More complex and accurate methods, known as post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster), build upon the HF result to better account for electron correlation. These methods are computationally very demanding, limiting their application to smaller molecules.

Semi-Empirical Methods: These methods are based on the same fundamental framework as Hartree-Fock but introduce approximations and use parameters derived from experimental data to simplify the calculations. This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems. However, their accuracy is dependent on the quality of the parameterization for the specific type of molecule being studied.

Application of these methods to this compound would serve to either provide a highly accurate benchmark (with high-level ab initio methods) or enable rapid preliminary calculations (with semi-empirical methods).

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to model molecular motion. An MD simulation would track the positions and velocities of the atoms of this compound, providing a view of its dynamic behavior.

For this compound, MD simulations would be particularly useful for:

Exploring the Conformational Landscape: The ethoxy and acetyl groups are flexible and can rotate. MD simulations can explore the different possible rotational conformations (rotamers) and determine their relative stabilities and the energy barriers between them.

Investigating Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or ethanol), one can study how the solvent influences the molecule's conformation and dynamics. This provides a more realistic model of the molecule's behavior in solution. For instance, simulations could reveal specific hydrogen bonding interactions between the solvent and the carbonyl or ether oxygen atoms of the coumarin (B35378).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. A higher HOMO energy indicates a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability.

For this compound, an FMO analysis, typically performed using the results of a DFT calculation, would identify the regions of the molecule most likely to participate in chemical reactions. The HOMO is often distributed across the electron-rich parts of the coumarin ring system, while the LUMO is typically located over the electron-deficient pyrone ring and the acetyl group. The energy gap would provide a quantitative measure of its expected reactivity.

Table 2: Hypothetical FMO Data for this compound. (Note: This table is illustrative. No calculated values for this specific compound were found in the literature.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | e.g., -6.5 eV |

| ELUMO | e.g., -2.1 eV |

| Energy Gap (ΔE) | e.g., 4.4 eV |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of its mechanism. This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS).

The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. Locating the TS structure and calculating its energy allows for the determination of the activation energy, which is directly related to the reaction rate.

For this compound, one could model various reactions, such as its synthesis via the Knoevenagel condensation or its subsequent functionalization at the acetyl group. Theoretical modeling would:

Propose a step-by-step reaction mechanism.

Calculate the energies of all intermediates and transition states.

Visualize the atomic motions involved in the bond-breaking and bond-forming processes of the transition state.

Structure-Activity Relationship (SAR) Prediction through In Silico Approaches

In silico (computer-based) methods are frequently used to predict the properties or activities of molecules and to understand their structure-activity relationships (SAR). SAR studies aim to correlate specific structural features of a molecule (its descriptors) with its activity.

For this compound, without focusing on clinical relevance, in silico SAR approaches could be used to predict various physicochemical or material properties. For example, a Quantitative Structure-Property Relationship (QSPR) model could be developed. This involves:

Descriptor Calculation: Calculating a large number of numerical descriptors for a series of related coumarin molecules. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Building: Using statistical methods to build a mathematical model that correlates a subset of these descriptors with an observed property (e.g., solubility, melting point, or a non-clinical biological activity).

Prediction: Using the established model to predict the property for this compound based on its calculated descriptors.

This approach allows for the rational design of new coumarin derivatives with desired properties by suggesting which structural modifications would be most effective.

Mechanistic Investigations of Biological Interactions Non Clinical Contexts

Enzyme Inhibition Kinetics and Mechanisms in Cell-Free Systems

Detailed studies characterizing the enzyme inhibition kinetics of 3-Acetyl-8-ethoxychromen-2-one are not extensively documented in the available scientific literature. Such studies would typically involve measuring the compound's effect on enzyme velocity and determining kinetic parameters like K_m and V_max to understand the nature of the inhibition.

Specific Protein Target Interactions

Currently, specific protein targets for this compound have not been definitively identified in published research. Identifying such targets is a crucial step in understanding its mechanism of action, often requiring advanced proteomic and screening techniques.

Reversible vs. Irreversible Inhibition

The nature of the interaction between this compound and any potential enzyme targets, specifically whether the inhibition is reversible (non-covalent) or irreversible (covalent), has not been elucidated in the reviewed literature. This distinction is fundamental to characterizing its biochemical profile.

Receptor Binding Studies via In Vitro Assays

Information from in vitro receptor binding assays for this compound is not available in the current body of scientific research. These assays are essential for determining if the compound interacts with specific cellular receptors and for quantifying its binding affinity.

Modulation of Cellular Pathways in Model Organisms or Cell Lines

Research has focused on the synthesis of this compound and its subsequent use as a precursor for creating a variety of derivative compounds. mdpi.comnih.govnih.gov These newly synthesized molecules have then been subjected to preliminary screening for biological activity. nih.govnih.gov

Antimicrobial Activity Mechanisms (e.g., against Staphylococcus aureus, Escherichia coli)

While this compound has served as a foundational molecule for the synthesis of derivatives screened for antimicrobial properties, specific studies detailing its own mechanism of action against bacteria like Staphylococcus aureus or Escherichia coli are lacking. nih.govnih.gov The screening of its derivatives has confirmed general antimicrobial activity, but the underlying molecular mechanisms—such as cell wall disruption, inhibition of metabolic pathways, or interference with nucleic acid synthesis—remain to be investigated. nih.gov

Table 1: Synthesis and Screening Context of this compound Derivatives

This table outlines the role of this compound as a starting material for compounds that underwent antimicrobial screening.

| Starting Compound | Derivative Synthesized | Biological Screening | Mechanistic Data | Reference |

|---|---|---|---|---|

| This compound | Thiazolidin-4-one derivatives | Antimicrobial activity | Not specified | nih.govnih.gov |

| This compound | Benzo[c]chromone derivatives | Antimicrobial activity | Not specified | nih.govnih.gov |

| 3-(2-bromoacetyl)-8-ethoxycoumarin | Thiazole (B1198619) derivatives | Antimicrobial activity | Not specified | nih.govnih.gov |

Antifungal Activity Mechanisms

Similar to its antibacterial profile, the specific mechanisms of antifungal action for this compound have not been described. A related compound, 3-acetylcoumarin (B160212) (without the 8-ethoxy group), was noted to have fungicidal activity against Alternaria solani and Fusarium oxysporum, though it was less potent than the standard fungicide mancozeb. ekb.eg However, the study did not explore the molecular mechanism of this activity. ekb.eg For this compound itself, while its derivatives have been included in general antimicrobial screenings, detailed mechanistic pathways related to antifungal effects are not available. nih.govnih.gov

Antioxidant Mechanisms (in vitro radical scavenging, chelating activity)

The antioxidant potential of coumarin (B35378) derivatives, including those structurally related to this compound, has been a subject of significant research. The mechanisms underlying their antioxidant activity are multifaceted and include direct radical scavenging and the chelation of metal ions that can catalyze the formation of reactive oxygen species (ROS). nih.gov

In Vitro Radical Scavenging:

The core coumarin structure and its substituents play a crucial role in its ability to neutralize free radicals. Studies on various 3-acetylcoumarin derivatives have demonstrated their capacity to act as radical scavengers. mdpi.comnih.gov The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov

Table 1: Radical Scavenging Activity of Selected 3-Substituted Coumarin Derivatives (Illustrative Examples)

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | DPPH | Data not specified as IC50 | nih.gov |

| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | DPPH | Data not specified as IC50 | nih.gov |

| Coumarin N-acylhydrazone derivative with catechol moiety | DPPH | 2.1 | nih.gov |

| Coumarin N-acylhydrazone derivative with catechol moiety | ABTS | Data not specified as IC50 | nih.gov |

This table provides illustrative examples of the antioxidant activity of related coumarin compounds to contextualize the potential activity of this compound. Specific data for the title compound is not available.

Chelating Activity:

Another important mechanism by which coumarins can exert antioxidant effects is through the chelation of transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). nih.gov These metal ions can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. By sequestering these metal ions, coumarins can prevent the initiation of these damaging oxidative chain reactions.

The ability of coumarins to chelate metal ions is generally attributed to the presence of specific functional groups that can act as bidentate or polydentate ligands. mdpi.com While the ideal structural features for potent metal chelation in coumarins are often cited as 6,7-dihydroxy or 7,8-dihydroxy substitutions, the acetyl group at the 3-position in this compound, in conjunction with the lactone carbonyl, could potentially offer sites for metal ion coordination. nih.gov The incorporation of metal ions into coumarin derivatives has been shown to sometimes enhance their biological activities. frontiersin.org

Interactions with Macromolecules (e.g., DNA, RNA, Proteins, Lipids)

The biological effects of small molecules are often predicated on their interactions with cellular macromolecules. Coumarin derivatives have been shown to interact with biologically important macromolecules such as nucleic acids and proteins.

Interactions with DNA:

Certain coumarin derivatives have been found to bind to DNA, an interaction that can have significant biological implications. The mode of binding is dependent on the specific structure of the coumarin derivative. For instance, studies on some coumarin-3-formamido derivatives have suggested an intercalative mode of binding to DNA. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This type of interaction can lead to structural distortions of the DNA and interfere with processes such as replication and transcription.

While direct studies on the DNA interaction of this compound are not available, the planar nature of the coumarin ring system suggests that such an interaction is plausible. The nature and strength of this potential binding would be influenced by the ethoxy and acetyl substituents.

Interactions with Proteins:

Coumarins are also known to interact with various proteins, with serum albumins being a common subject of study due to their role in the transport and disposition of compounds in the bloodstream. The binding of coumarin derivatives to proteins can influence their bioavailability and efficacy.

For example, a study on a series of 3-acetyl-8-methoxycoumarin appended thiosemicarbazones, which are structurally related to this compound, investigated their binding to Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). The findings from this study indicated a static quenching mechanism, suggesting the formation of a ground-state complex between the coumarin derivative and the protein.

Table 2: Interaction of a 3-Acetyl-8-methoxycoumarin Derivative with Serum Albumins (Illustrative Example)

| Macromolecule | Binding Constant (Ksv at 298 K) (M⁻¹) | Binding Sites (n) | Quenching Mechanism |

| Bovine Serum Albumin (BSA) | 1.2 x 10⁴ | ~1 | Static |

| Human Serum Albumin (HSA) | 1.4 x 10⁴ | ~1 | Static |

This table is based on data for a structurally related methoxy (B1213986) analog to illustrate the potential protein binding properties. Specific data for this compound is not available.

Metabolic Transformations in In Vitro Biological Systems (e.g., microsomal assays)

The biotransformation of coumarins has been investigated in various in vitro systems, particularly using liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes. nih.gov These studies provide insights into the potential metabolic fate of coumarin derivatives like this compound.

The metabolism of the parent compound, coumarin, in human liver microsomes leads to a variety of polar products. nih.gov The primary metabolic pathways include hydroxylation at various positions on the aromatic ring and opening of the lactone ring. nih.govjst.go.jp

Key metabolic transformations observed for coumarin in in vitro microsomal assays include:

Hydroxylation: The formation of hydroxycoumarins is a major metabolic route. For instance, coumarin is metabolized to 3-, 4-, and 7-hydroxycoumarins. nih.gov The specific hydroxylated metabolite formed can vary between species and is dependent on the profile of CYP450 isoenzymes present. synthesisresearchgroup.org

Lactone Ring Cleavage: The α,β-unsaturated lactone ring can be opened, leading to the formation of compounds like o-hydroxyphenylacetic acid and o-hydroxyphenylpropionic acid. nih.gov

For this compound, it can be anticipated that similar metabolic pathways would be relevant. The ethoxy group at the 8-position would likely undergo O-deethylation, another common metabolic reaction mediated by CYP450 enzymes. The acetyl group at the 3-position may also be subject to metabolic modifications.

Table 3: Potential In Vitro Metabolic Pathways for Coumarins

| Metabolic Reaction | Potential Product Type | Enzyme System |

| Aromatic Hydroxylation | Hydroxylated coumarin derivatives | Cytochrome P450 |

| O-Dealkylation (of ethoxy group) | Hydroxylated coumarin derivatives | Cytochrome P450 |

| Lactone Ring Cleavage | Phenylpropionic acid derivatives | Hydrolases/CYP450 |

| Acetyl Group Modification | Further oxidized or conjugated products | Various enzymes |

This table outlines general metabolic pathways for coumarins based on available literature and provides a predictive framework for the metabolism of this compound.

Chemical Reactivity and Material Science Contributions of 3 Acetyl 8 Ethoxychromen 2 One

Coordination Chemistry with Metal Ions and Complex Formation

The coordination chemistry of 3-acetylcoumarin (B160212) derivatives, including 3-Acetyl-8-ethoxychromen-2-one, has attracted considerable attention due to their capacity to form stable complexes with a variety of metal ions. ijrpr.com The core structure of these compounds contains electron-rich oxygen atoms that can act as Lewis bases, donating electron pairs to a central metal atom, which acts as a Lewis acid. This interaction leads to the formation of coordination compounds or metal complexes. nih.gov The incorporation of metal ions can significantly modify the structural, electronic, and reactive properties of the parent coumarin (B35378) ligand, leading to materials with enhanced biological or catalytic activities. ijrpr.comnih.gov

Studies on the broader class of 3-acetylcoumarins have demonstrated successful complexation with numerous transition metal ions, including silver(I), cobalt(II), copper(II), and nickel(II). ijrpr.comhumanjournals.com The resulting complexes are typically stable solids that can be isolated and characterized using various analytical techniques. humanjournals.com The nature of the specific metal ion plays a crucial role in determining the final geometry, stability, and electronic characteristics of the complex. ijrpr.com

Ligand Design and Chelation Properties

This compound is an effective bidentate chelating agent, meaning it can bind to a central metal ion through two separate donor atoms. ijrpr.comirejournals.com The molecule's design features two key oxygen atoms positioned suitably to form a stable chelate ring upon coordination with a metal ion.

The primary donor sites are:

The oxygen atom of the exocyclic 3-acetyl carbonyl group.

The oxygen atom of the endocyclic lactone carbonyl group (at the 2-position).

These two oxygen atoms act as a bidentate O,O'-donor system, coordinating with a metal ion to form a thermodynamically stable six-membered ring. irejournals.com This chelation is a key feature of its coordination chemistry, differentiating it from monodentate ligands that bind through only one site. The formation of such chelates is often favored over complexes with monodentate ligands due to the entropic benefit known as the chelate effect. The synthesis of ligands by reacting acetyl coumarins with amino compounds can also produce multidentate ligands capable of trapping metal ions. humanjournals.com

| Potential Donor Atom | Position | Type | Role in Chelation |

| Carbonyl Oxygen | C3-Acetyl | Exocyclic | Primary donor site |

| Carbonyl Oxygen | C2-Oxo | Endocyclic (Lactone) | Primary donor site |

| Ether Oxygen | C8-Ethoxy | Exocyclic | Potential weak donor, but sterically less favored for chelation with the acetyl group |

Structural and Electronic Properties of Metal Complexes

The formation of a metal complex with this compound induces significant changes in its structural and electronic properties. These changes are routinely investigated using a combination of spectroscopic and analytical methods to elucidate the coordination environment and geometry around the metal center. ijrpr.com

Spectroscopic Evidence:

FT-IR Spectroscopy: A key indicator of coordination is a shift in the vibrational frequencies of the C=O (carbonyl) bonds. Upon complexation, the stretching frequencies (ν(C=O)) of both the acetyl and lactone carbonyl groups typically shift to lower wavenumbers, confirming their involvement in bonding to the metal ion.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes often differ from that of the free ligand. These changes, which can include shifts in absorption maxima (λmax) and changes in molar absorptivity, provide insight into the altered electronic distribution and ligand-field effects within the complex. ijrpr.com

NMR Spectroscopy: While less common for paramagnetic complexes, ¹H and ¹³C NMR can provide detailed structural information for diamagnetic complexes (e.g., with Zn(II) or Cd(II)), showing shifts in the resonance of protons and carbons near the coordination sites. humanjournals.com

The geometry of the resulting metal complex is dictated by the coordination number and electronic configuration of the metal ion. For example, ions like Cu(II) and Ni(II) can form complexes with square planar or octahedral geometries, depending on the stoichiometry and the presence of other ligands (like solvent molecules or counter-ions). humanjournals.com The choice of metal significantly impacts the stability, geometry, and potential reactivity of the final compound. ijrpr.com

| Property | Method of Analysis | Expected Change Upon Complexation |

| Structural Confirmation | FT-IR Spectroscopy | Shift of C=O stretching bands to lower frequencies. |

| Coordination Geometry | X-ray Diffraction | Provides precise bond lengths, bond angles, and overall 3D structure. ijrpr.com |

| Electronic Transitions | UV-Visible Spectroscopy | Shifts in absorption bands (bathochromic or hypsochromic) indicating altered energy levels of molecular orbitals. ijrpr.comhumanjournals.com |

| Magnetic Properties | Magnetic Susceptibility, EPR | Determines the number of unpaired electrons and provides information on the metal's oxidation state and environment (for paramagnetic ions). humanjournals.com |

Polymerization and Oligomerization Tendencies

This compound itself is not typically considered a monomer for classical chain-growth or step-growth polymerization due to its rigid, aromatic structure lacking conventional polymerizable groups. However, the coumarin moiety is well-known for its ability to undergo photochemical reactions, particularly dimerization, which is a form of oligomerization. nih.gov

The C3=C4 double bond within the α-pyrone ring of the coumarin core can undergo a [2πs + 2πs] photocycloaddition reaction upon irradiation with UV light (typically >300 nm). nih.gov This reaction joins two coumarin molecules to form a cyclobutane (B1203170) ring, resulting in a biscoumarin species, or dimer. mdpi.com This photodimerization is a reversible process; the cyclobutane ring can be cleaved by irradiation with shorter wavelength UV light (e.g., <260 nm), regenerating the original coumarin molecules. This reversible property has been exploited in material science for creating self-healing polymers and shape-memory materials by attaching coumarin moieties as pendant groups to a polymer backbone. nih.gov

Furthermore, while the molecule itself does not polymerize, coumarin derivatives have been developed as highly efficient photoinitiators for the free-radical polymerization of monomers like acrylates and the cationic polymerization of epoxides. rsc.orgrsc.orgacs.org In these systems, the coumarin derivative absorbs light and, in conjunction with co-initiators, generates the radical or cationic species that initiate the polymerization chain reaction. rsc.orgacs.org

Applications as Fluorescent Probes and Sensors

The coumarin scaffold is a renowned fluorophore, known for its strong fluorescence and high quantum yield, making it a foundational component in the design of fluorescent probes. nycu.edu.twnih.gov this compound combines this fluorescent signaling unit with a built-in metal ion recognition site (the acetyl-carbonyl chelator), making it a promising candidate for a chemosensor.

The operating principle for such a sensor is based on the modulation of the coumarin's fluorescence upon binding to a target analyte, typically a metal ion. nycu.edu.tw When a metal ion like copper(II) or iron(III) coordinates to the bidentate chelation site, it perturbs the electronic structure of the entire molecule. nih.govresearchgate.net This perturbation often leads to a significant decrease, or "quenching," of the fluorescence intensity. nycu.edu.twrsc.org This "turn-off" response is a common mechanism for coumarin-based sensors. nih.gov

The high selectivity of these probes can be tuned by modifying the structure of the chelating unit. researchgate.net Coumarin-based sensors have demonstrated excellent selectivity for detecting specific metal ions, such as Cu²⁺ and Fe³⁺, even in the presence of other competing ions. nycu.edu.twresearchgate.net These properties make them valuable tools for detecting and quantifying trace amounts of metal ions in biological and environmental samples. nycu.edu.twnih.gov

| Component | Function | Mechanism |

| Coumarin Scaffold | Fluorophore (Signaling Unit) | Emits light at a characteristic wavelength upon excitation. |

| Acetyl-Carbonyl Group | Receptor (Binding Site) | Selectively binds to a target metal ion via chelation. |

| Metal Ion | Analyte (Quencher) | Upon binding, perturbs the electronic system of the fluorophore, often through electron or energy transfer, leading to fluorescence quenching. nycu.edu.tw |

| Overall System | "Turn-Off" Fluorescent Sensor | The fluorescence is "ON" in the absence of the metal ion and "OFF" in its presence. nih.gov |

Role in Catalysis (e.g., Organocatalysis, Ligand Design for Metal Catalysis)

While the direct application of this compound as a catalyst itself (i.e., in organocatalysis) is not widely reported in the literature, its established ability to act as a stable bidentate ligand is highly relevant to the field of metal-based catalysis. ijrpr.comirejournals.com

The design of effective homogeneous catalysts often relies on the synthesis of organic ligands that can coordinate to a metal center, thereby tuning its steric and electronic properties to control reactivity and selectivity. As a bidentate O,O'-donor ligand, this compound has the potential to be used in designing such metal complexes for various catalytic transformations. The stability of the six-membered chelate ring it forms can be advantageous in creating robust catalysts.

Conversely, catalysis is frequently employed in the synthesis and modification of coumarin derivatives themselves. Transition-metal-catalyzed reactions, such as those involving palladium, rhodium, or ruthenium, are used to construct complex, polycyclic coumarin structures through C-H activation and annulation strategies. nih.gov Furthermore, nanocatalysts have been designed for the efficient and environmentally friendly synthesis of related bis-coumarin compounds. researchgate.net Therefore, the primary role of this compound in the context of catalysis is its potential as a ligand scaffold, rather than as an active organocatalyst.

Future Research Directions and Unexplored Avenues

Rational Design of Novel Derivatives with Tailored Properties

The core structure of 3-Acetyl-8-ethoxychromen-2-one serves as a versatile starting point for the synthesis of a wide array of new chemical entities. The acetyl group at the 3-position is a particularly useful chemical handle for elaboration. Research has already demonstrated that this compound can be a precursor to more complex heterocyclic systems. mdpi.com For instance, condensation reactions with various reagents can yield derivatives with potentially enhanced biological or photophysical properties.

Future rational design strategies could focus on:

Bioactive Hybrids: Synthesizing hybrid molecules by condensing this compound with other known pharmacophores. For example, its reaction with thiosemicarbazide (B42300) yields an ethylidenehydrazinecarbothioamide derivative, which can be further cyclized into thiazolidin-4-ones. mdpi.com Similarly, reactions with reagents like o-phenylenediamine (B120857) have been shown to produce quinoxaline-coumarin hybrids. mdpi.com These strategies aim to create compounds with multi-target biological activity, a promising avenue in drug discovery. mdpi.com

Modulation of Electronic Properties: Systematic modification of the acetyl and ethoxy groups to fine-tune the molecule's electron-donating and withdrawing characteristics. This can directly influence its absorption and emission spectra, quantum yield, and Stokes shift, which is crucial for applications in fluorescence imaging and sensing.

Improving Specificity and Potency: For therapeutic applications, derivatives can be designed to improve binding affinity and selectivity for specific biological targets, such as enzymes or receptors. This involves creating a library of analogs and screening them for activity, a common strategy in medicinal chemistry. mdpi.com

A summary of demonstrated derivatization reactions starting from this compound is presented below.

| Starting Material | Reagent(s) | Resulting Derivative Class | Reference |

| This compound | Thiosemicarbazide | Ethylidenehydrazinecarbothioamide | mdpi.com |

| This compound | DMF / POCl₃ | β-Chloroacroline | mdpi.com |

| This compound | Malononitrile (B47326) | Benzo[c]chromone / 2-Aminobenzonitrile (B23959) | mdpi.com |

| 3-(2-Bromoacetyl)-8-ethoxycoumarin | o-Phenylenediamine | 3-(Quinoxaline-2-yl)coumarin | mdpi.com |

| 3-(2-Bromoacetyl)-8-ethoxycoumarin | 2-Aminopyridine | Chromenopyridopyrimidine | mdpi.com |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate the discovery and design of new molecules by predicting their properties before synthesis. nih.gov For this compound and its potential derivatives, advanced computational modeling represents a largely unexplored but highly promising research avenue.

Key areas for computational investigation include:

Structural and Electronic Analysis: Foundational knowledge of the molecule's three-dimensional structure is critical. While crystal structure data exists for analogous compounds like 3-acetyl-8-methoxy-2H-chromen-2-one, which reveals details about its planarity and intermolecular interactions like hydrogen bonds and π–π stacking, similar detailed studies on the ethoxy variant are needed. nih.govscispace.com This data would serve as the basis for more advanced modeling.

Predictive Toxicology and ADME: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of novel derivatives. This allows researchers to prioritize the synthesis of compounds with more favorable drug-like profiles.

Docking and Molecular Dynamics: To explore potential therapeutic applications, molecular docking simulations can predict how derivatives of this compound might bind to specific protein targets. Subsequent molecular dynamics simulations can then elucidate the stability of these interactions and the conformational changes involved, providing insights into the mechanism of action. nih.gov

Integration into Advanced Functional Materials and Nanostructures

The inherent photophysical properties of the coumarin (B35378) core suggest that this compound could be a valuable building block for advanced functional materials. Research on other coumarin derivatives has shown their utility as fluorescent labels and chemosensors. mdpi.comresearchgate.net

Future work could explore:

Organic Electronics: Incorporating the coumarin moiety into the structure of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The tunable fluorescence and electronic properties are highly desirable for these applications.

Polymer Functionalization: Covalently attaching this compound to polymer backbones to create fluorescently tagged materials. These could be used in applications ranging from security inks to materials stress sensing.

Nanoparticle-Based Systems: Integrating the compound into nanostructures, such as nanostructured lipid carriers or micelles, for applications in drug delivery. researchgate.net Encapsulation can improve the solubility and bioavailability of the compound, while its fluorescence can be used to track the nanocarrier's distribution in biological systems.

Exploration of Sustainable and Green Synthetic Methodologies

The traditional synthesis of this compound involves the condensation of 3-ethoxysalicylaldehyde (B1293910) with ethyl acetoacetate (B1235776) in ethanol (B145695), using piperidine (B6355638) as a catalyst, typically under reflux conditions. mdpi.com While effective, this method can be improved by adopting principles of green chemistry.

Unexplored avenues for greener synthesis include:

Alternative Energy Sources: The use of microwave or ultrasonic irradiation as energy sources can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Eco-Friendly Solvents: Investigating the feasibility of the synthesis in greener solvents such as water, ionic liquids, or deep eutectic solvents, reducing the reliance on volatile organic compounds like ethanol.

Catalyst Optimization: Exploring the use of solid acid catalysts, reusable catalysts, or biocatalysts (enzymes) to replace homogeneous catalysts like piperidine, which can be difficult to remove from the final product.

| Synthesis Parameter | Conventional Method | Potential Green Alternative |

| Energy Source | Thermal Reflux | Microwave Irradiation, Ultrasonic Irradiation |

| Solvent | Ethanol | Water, Ionic Liquids, Solvent-free conditions |

| Catalyst | Piperidine (Homogeneous Base) | Reusable Solid Catalysts, Biocatalysts |

| Reaction Time | Several hours | Minutes to hours |

Development of Novel Analytical Probes Utilizing its Photophysical Properties

The coumarin nucleus is renowned for its fluorescence, making its derivatives excellent candidates for the development of chemical sensors and biological probes. mdpi.com The structure of this compound is well-suited for this purpose, as the acetyl group provides a convenient site for functionalization.

Future research should focus on:

Ion and Molecule Sensing: Designing and synthesizing derivatives that exhibit a change in their fluorescence (either "turn-on" or "turn-off") upon binding to specific analytes such as metal ions, anions, or biologically relevant small molecules. This can be achieved by attaching a specific receptor unit to the coumarin core via the acetyl group.

Bioimaging Agents: Developing fluorescent probes that can selectively accumulate in specific cellular organelles or tissues, allowing for their visualization through fluorescence microscopy. The ethoxy group can be modified to improve cell permeability and target specificity.

pH Sensors: Creating derivatives whose fluorescence properties are sensitive to changes in pH. Such probes are valuable for studying cellular processes and monitoring environmental pH. The design of these sensors often involves incorporating acidic or basic functional groups that can be protonated or deprotonated, altering the electronic structure of the fluorophore.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-acetyl-8-ethoxychromen-2-one, and how do reaction conditions influence yield and purity?

- The compound can be synthesized via condensation reactions between substituted hydroxybenzaldehydes and β-keto esters. For example, 3-acetyl-8-methoxychromen-2-one was prepared by reacting 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in methanol under acidic catalysis (piperidine), yielding 605 mg of product after 4 hours at 0–4°C . Adjusting solvent polarity, temperature, and catalyst type (e.g., sulfuric acid vs. piperidine) can optimize yield and minimize side reactions like ester hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR : Focus on the acetyl proton (δ 2.3–2.6 ppm for CH₃CO) and ethoxy group (δ 1.3–1.5 ppm for CH₃CH₂O, δ 3.9–4.1 ppm for OCH₂). The chromen-2-one carbonyl appears at δ 160–165 ppm in ¹³C NMR .

- MS : Expect a molecular ion peak at m/z 246 (C₁₃H₁₄O₄) with fragmentation patterns revealing loss of acetyl (43 Da) or ethoxy (45 Da) groups.

- IR : Strong C=O stretches at 1700–1750 cm⁻¹ (chromenone and acetyl) and C-O-C (ethoxy) at 1200–1250 cm⁻¹ .

Q. What biological activity assays are applicable to this compound, and how should controls be designed?

- Use in vitro cytotoxicity assays (e.g., MTT or Mosmann’s colorimetric method ) with cell lines relevant to the compound’s hypothesized activity (e.g., anticancer or antimicrobial). Include solvent-only controls (e.g., DMSO) and reference compounds (e.g., doxorubicin for cytotoxicity). For enzyme inhibition studies, employ kinetic assays with purified targets (e.g., COX-2 or MMPs) and validate via IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives with bulky substituents?

- Case Example : Discrepancies in NOESY correlations for 8-ethoxy vs. 7-methoxy isomers may arise from steric hindrance. Use X-ray crystallography (as in ) to confirm regiochemistry. For ambiguous NMR signals, apply 2D techniques (HSQC, HMBC) to trace coupling networks. Computational methods (DFT or molecular docking) can predict stable conformers and validate experimental data .

Q. What strategies optimize HPLC purification of this compound analogs with similar polarity?

- Use a C18 column with gradient elution (e.g., 50%–80% acetonitrile in 0.1% formic acid). Adjust pH to 3.0–4.0 to enhance peak resolution for ionizable groups. For co-eluting peaks, employ orthogonal methods like preparative TLC (silica gel, chloroform:methanol 9:1) or crystallization in ethanol/water mixtures .

Q. How do structural modifications (e.g., replacing ethoxy with methoxy or introducing heterocycles) affect the compound’s bioactivity?

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of this compound with analogs like 7-hydroxy-8-methoxy derivatives . Ethoxy groups enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing aqueous solubility. Thiazole or pyrazole substitutions (e.g., 3-thiazol-2-yl derivatives ) may increase target affinity via π-π stacking or hydrogen bonding.

Methodological Guidance

Q. How should researchers design dose-response studies to minimize variability in in vivo models?

- Use at least five dose levels (e.g., 10–100 mg/kg) with logarithmic spacing. Randomize animal groups and include vehicle controls. Monitor pharmacokinetic parameters (Cₘₐₓ, t₁/₂) to correlate efficacy with bioavailability. For chronic toxicity, follow OECD guidelines for histopathology and serum biomarker analysis .

Q. What statistical approaches are recommended for analyzing contradictory data in structure-activity studies?

- Apply multivariate analysis (PCA or PLS regression) to disentangle contributions of substituent size, polarity, and electronic effects. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. For nonlinear relationships, employ machine learning models (random forests or neural networks) trained on descriptors like Hammett constants or molar refractivity .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.